3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative. It has a molecular formula of C10H10N2O4S and a molecular weight of 288.71 g/mol. This compound is integral in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . This reaction forms the pyrazole ring, which is then further functionalized to introduce the sulfonic acid group and the chlorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrans.
Scientific Research Applications
3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Heterocyclic Compound Synthesis: It is used in the synthesis of heterocyclic compounds, which are essential for developing new medications and materials with unique properties.
Anticancer Agents: The compound is utilized in the development of anticancer agents through the Knoevenagel condensation process.
Antioxidant and Antimicrobial Properties: Derivatives of this compound exhibit significant antioxidant and antimicrobial properties, making it useful in developing natural safeguard food additives and potential medicinal applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its role as a building block in the synthesis of more complex molecules. It participates in various chemical reactions, such as condensation and substitution, to form compounds with biological activities. The molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom.
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom and has a different substitution pattern on the benzene ring.
Uniqueness
The presence of the chlorine atom in 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid makes it unique compared to its similar compounds. This chlorine atom can participate in various substitution reactions, providing a versatile platform for synthesizing a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
3-chloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)9-3-2-7(5-8(9)11)18(15,16)17/h2-3,5H,4H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFQLZZNYXSEQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983964 |
Source
|
Record name | 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6534-33-4 |
Source
|
Record name | NSC145012 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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